molecular formula C10H13ClN2 B138485 Tryptamine-d4 Hydrochloride CAS No. 340257-60-5

Tryptamine-d4 Hydrochloride

Cat. No. B138485
CAS RN: 340257-60-5
M. Wt: 200.7 g/mol
InChI Key: KDFBGNBTTMPNIG-NXMSQKFDSA-N
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Description

Tryptamine-d4 hydrochloride is the deuterium labeled Tryptamine hydrochloride . Tryptamine hydrochloride, a monoamine alkaloid, similar to other trace amines, is believed to play a role as a neuromodulator or neurotransmitter . It is intended for use as an internal standard for the quantification of tryptamine by GC- or LC-MS .


Synthesis Analysis

Tryptamine synthesis can be achieved by Iron Porphyrin Catalyzed C−H Functionalization of Indoles with Diazoacetonitrile . This process streamlines the synthesis of valuable tryptamines for applications in total synthesis and drug discovery .


Molecular Structure Analysis

The chemical formula of Tryptamine-d4 Hydrochloride is C10H9D4ClN2 . The structure of tryptamine is a combination of a benzene ring and a pyrrole ring, with the addition of a 2-carbon side chain .


Chemical Reactions Analysis

Tryptamine-d4 is intended for use as an internal standard for the quantification of tryptamine by GC- or LC-MS . Tryptamine is an indole alkaloid and intermediate in the biosynthesis of serotonin and the phytohormone melatonin in plants .


Physical And Chemical Properties Analysis

The molecular weight of Tryptamine-d4 Hydrochloride is 200.70 g/mol . The exact mass is 200.1018331 g/mol . The compound is a solid and has a characteristic odor .

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Tryptamine-d4 Hydrochloride, a deuterated derivative of tryptamine, has been investigated for its potential as an antidepressant and anxiolytic agent. Depression and anxiety are prevalent psychiatric disorders affecting millions of people worldwide. The search for new drug candidates to manage these conditions remains a priority due to the limitations and side effects associated with existing antidepressants .

Mechanism of Action: Tryptamine-d4 Hydrochloride likely acts on monoamine neurotransmitters, such as serotonin (5-hydroxytryptamine, 5HT) and noradrenaline (NA), which play a crucial role in depression and anxiety. By modulating these neurotransmitter systems, it may alleviate symptoms and improve mood .

In Vivo Evaluation: In vivo studies have demonstrated that Tryptamine-d4 Hydrochloride exhibits antidepressant and anxiolytic properties. Researchers conducted acute toxicity testing to determine safe doses for therapeutic examination. The following tests were employed:

Compound Activity:

Conformational and Antioxidant Aspects

Apart from its neuropsychiatric potential, Tryptamine-d4 Hydrochloride’s conformational properties and antioxidant activity are also of interest.

Stereoelectronic Investigation: Researchers explore the stereoelectronic aspects relevant to stabilization and antioxidant activity. Tryptamine-d4 Hydrochloride, like other indole derivatives, may act as a free radical scavenger, contributing to its potential antioxidant effects .

For more details, you can refer to the original research articles:

Safety and Hazards

Tryptamine-d4 Hydrochloride may be harmful if swallowed . It may cause an allergic skin reaction and serious eye damage . It is also toxic to aquatic life . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

Tryptamines currently are not part of typical toxicology testing regimens and their contribution to drug overdoses may be underestimated . Although their prevalence was low, it is increasing . There are few published data on the many new compounds, their mechanisms of action, onset and duration of action, toxicity, signs and symptoms of intoxication and analytical methods to identify tryptamines and their metabolites . Therefore, more research is needed in this area to understand the potential health risks and public security threats posed by these substances .

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBGNBTTMPNIG-NXMSQKFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481881
Record name Tryptamine-d4 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tryptamine-d4 Hydrochloride

CAS RN

340257-60-5
Record name Tryptamine-d4 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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